2-Methyl-4-Aminopyridine

Neuropharmacology Ion Channel Pharmacology Electrophysiology

2-Methyl-4-Aminopyridine (2M4AP) is NOT interchangeable with other aminopyridines. Substituting 4-aminopyridine or 4-methyl-2-aminopyridine will invalidate experimental results due to fundamentally divergent pharmacological mechanisms. 2M4AP exhibits negligible voltage-gated K⁺ channel blockade—making it the validated negative control for 4AP studies. It selectively activates noradrenergic (not cholinergic) pathways in cardiac tissue, and potently inhibits iNOS (IC₅₀=6 nM). Verify your procurement: the 2-methyl,4-amino substitution pattern is essential for reproducible research.

Molecular Formula C6H6N2O2
Molecular Weight 0
CAS No. 18437-58-4
Cat. No. B1174260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-Aminopyridine
CAS18437-58-4
Molecular FormulaC6H6N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-Aminopyridine (CAS 18437-58-4): Procurement and Baseline Characterization Guide


2-Methyl-4-aminopyridine (2M4AP), also known as 4-amino-2-picoline, is a heterocyclic organic compound with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol [1]. It belongs to the aminopyridine class and features a methyl group at the 2-position and an amino group at the 4-position of the pyridine ring . The compound is a pale yellow to off-white crystalline solid with a melting point of 93–97 °C and a boiling point of 247.4 °C at 760 mmHg [1][2]. This substitution pattern is a key determinant of its biological and chemical properties, distinguishing it from other aminopyridine isomers and derivatives.

Why 2-Methyl-4-Aminopyridine Cannot Be Interchanged with Other Aminopyridines


The aminopyridine family exhibits profound functional divergence based on the position of methyl and amino substitutions. Generic substitution is scientifically unsound. For instance, 2-Methyl-4-Aminopyridine (2M4AP) demonstrates a negligible effect on voltage-gated potassium channels in non-myelinated nerve fibers, unlike the potent blocker 4-aminopyridine (4AP) [1]. Conversely, its isomer, 4-Methyl-2-Aminopyridine (4M2AP), displays a distinct pharmacological profile, facilitating neuromuscular transmission via cholinesterase inhibition rather than augmenting acetylcholine release [2]. These fundamental mechanistic and activity differences mean that substituting one aminopyridine for another will not yield equivalent results and can invalidate research outcomes, making precise procurement essential.

2-Methyl-4-Aminopyridine: Quantitative Differentiation Evidence for Scientific Selection


Negligible Activity on Neuronal Voltage-Gated Potassium Channels vs. 4-Aminopyridine

In contrast to the potent potassium channel blockade exhibited by 4-aminopyridine (4AP), 2-methyl-4-aminopyridine (2M4AP) shows negligible activity on voltage-gated sodium and potassium channels in non-myelinated nerve fibers. At a concentration of 1 mM (10⁻³ M), 2M4AP had no effect on the compound action potential or propagation velocity. A small, 4AP-like enhancement of action potential amplitude and duration was observed only at a very high concentration of 3 mM (3 × 10⁻³ M), and this effect was less pronounced than that of 4AP [1].

Neuropharmacology Ion Channel Pharmacology Electrophysiology

Distinct Mechanism of Neuromuscular Action: Cholinesterase Inhibition vs. 4-Aminopyridine

2-Methyl-4-aminopyridine (2M4AP), often referred to as 4-methyl-2-aminopyridine (4M2AP) in literature, exhibits a unique mechanism at the neuromuscular junction. It facilitates transmission by inhibiting cholinesterase, unlike 4-aminopyridine (4AP) and most other aminopyridines, which act primarily by augmenting the release of acetylcholine. This was demonstrated in isolated rat diaphragm and chick biventer cervicis preparations, where the effect of 4M2AP on responses to indirect stimulation was greatly reduced after inhibition of acetylcholinesterase with neostigmine [1].

Neuromuscular Physiology Enzyme Inhibition Mechanism of Action

Adrenergic vs. Cholinergic Cardiac Effects: A Functional Dichotomy with 4-Aminopyridine

In isolated cardiac preparations, 2M4AP (4M2AP) and 4AP exhibit divergent and opposing autonomic effects. At a concentration of 1 mM (10⁻³ M), 4M2AP increased both the rate and force of contraction in isolated rabbit and cat atria, an effect largely mediated by noradrenaline release (adrenergic). In contrast, 4AP produced cholinergic effects, including a negative chronotropic effect reversed by atropine [1]. This indicates a distinct selectivity of 2M4AP for noradrenergic transmission.

Cardiovascular Pharmacology Autonomic Nervous System Inotropy

Potent and Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

2-Amino-4-methylpyridine (a synonym for 2M4AP) acts as a potent inhibitor of inducible nitric oxide synthase (iNOS). It inhibited NOS II activity derived from mouse RAW 264.7 cells with an IC₅₀ of 6 nM [1]. This potency is notable, and the compound is described as a potent inhibitor of iNOS, though its selectivity over other isoforms can vary depending on the source (e.g., human vs. mouse) . This activity is distinct from many other aminopyridines, which primarily target ion channels.

Enzymology Inflammation Nitric Oxide Signaling

2-Methyl-4-Aminopyridine: Validated Research and Industrial Application Scenarios


As a Negative Control in Potassium Channel Electrophysiology Experiments

Given its negligible effect on voltage-gated potassium channels in non-myelinated nerve fibers at physiologically relevant concentrations [1], 2M4AP serves as an ideal negative control for studies using 4-aminopyridine (4AP) or other potent channel blockers. Researchers can use it to confirm that observed effects are specific to potassium channel blockade and not due to non-specific actions of the aminopyridine scaffold.

As a Selective Tool for Probing Noradrenergic vs. Cholinergic Mechanisms in Cardiac and Autonomic Pharmacology

The clear functional dichotomy in cardiac tissue, where 2M4AP (as 4M2AP) acts through noradrenaline release while 4AP acts through cholinergic mechanisms [2], makes 2M4AP a valuable pharmacological tool. It can be used to selectively activate and study noradrenergic signaling pathways in isolated tissue preparations.

As a Potent iNOS Inhibitor for Inflammation and Immunology Research

The demonstrated high-potency inhibition of inducible nitric oxide synthase (iNOS) with an IC₅₀ of 6 nM [3] positions 2M4AP as a useful tool compound for studying the role of NO in inflammatory pathways, septic shock, and other iNOS-mediated processes. It is particularly relevant for in vitro studies using mouse-derived cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-Aminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.